molecular formula C11H11N3O2S B15308643 Methyl 4-((thiazol-4-ylmethyl)amino)picolinate

Methyl 4-((thiazol-4-ylmethyl)amino)picolinate

Cat. No.: B15308643
M. Wt: 249.29 g/mol
InChI Key: FGUGNYGBXULWEB-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with 4-aminopyridine-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution can occur at the pyridine ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.

    Industry: Utilized in the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug that includes a thiazole ring.

Uniqueness

Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate is unique due to the presence of both a thiazole and a pyridine ring, which may confer distinct biological activities compared to other thiazole-containing compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 4-(1,3-thiazol-4-ylmethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C11H11N3O2S/c1-16-11(15)10-4-8(2-3-12-10)13-5-9-6-17-7-14-9/h2-4,6-7H,5H2,1H3,(H,12,13)

InChI Key

FGUGNYGBXULWEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)NCC2=CSC=N2

Origin of Product

United States

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